2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

Pan-VEGFR inhibitor Kinase selectivity Angiogenesis

GW654652 offers a unique, clean pharmacological profile essential for studies where off-target inhibition of kinases like CDK2, CDK4, PDGFRβ, or c-Kit is unacceptable. Its selectivity fingerprint, with >8,800-fold preference for VEGFR-2 over CDK2/4, enables precise VEGFR pathway dissection. Unlike multi-targeted agents such as pazopanib, it avoids confounding signals, making it the definitive choice for multiple myeloma, breast cancer, and angiogenesis research where dual targeting of MM cells and the stromal microenvironment is required.

Molecular Formula C17H19N5O2
Molecular Weight 325.4 g/mol
Cat. No. B6141291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol
Molecular FormulaC17H19N5O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O
InChIInChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)22-15(23)10-18-17(22)21-16-19-11(2)9-12(3)20-16/h5-10,23H,4H2,1-3H3,(H,18,19,20,21)
InChIKeyKYPNYYNYSSUBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol (GW654652): Procurement-Relevant Identity and Class Profile


2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol, catalogued in authoritative databases as GW654652 , is a member of the pyrimidine–imidazole class of vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors. The U.S. National Library of Medicine MeSH thesaurus maps this compound to both *Imidazoles* and *Pyrimidines* and records its pan-VEGFR inhibitory profile . In preclinical models it is characterised as an orally bioavailable agent that inhibits all three VEGF receptors (VEGFR-1/Flt-1, VEGFR-2/Flk-1/KDR, and VEGFR-3/Flt-4) with closely matched potency .

Why 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol Cannot Be Replaced by Other VEGFR Inhibitors Without Quantitative Justification


Generic substitution within the VEGFR inhibitor class is precluded by the compound's unique selectivity fingerprint: VEGFR-2 kinase inhibition is 150- to >8,800-fold more potent than inhibition of eight off-target kinases including CDK2 and CDK4 . This selectivity profile contrasts with multi-targeted agents such as pazopanib, which additionally inhibits PDGFRβ, c-Kit, and FGFR1 at low nanomolar concentrations . Moreover, GW654652 displays nearly equipotent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 (IC50 ratios ≤5.3-fold), a pan-VEGFR coverage not replicated by vatalanib (PTK787), which shows ~18-fold weaker activity against VEGFR-3 relative to VEGFR-2 . These quantitative differences directly translate into distinct biological outcomes in angiogenesis and tumour models, making empirical substitution scientifically unjustifiable without head-to-head data.

Product-Specific Quantitative Evidence Guide: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol (GW654652)


Pan-VEGFR Equipotency: Comparable Inhibition of VEGFR-1, -2, and -3 Versus Vatalanib's VEGFR-3 Selectivity Gap

GW654652 inhibits VEGFR-1, VEGFR-2, and VEGFR-3 kinases with closely matched IC50 values, achieving fold-selectivity ratios relative to VEGFR-2 of only 5.3-fold (VEGFR-1) and 1.1-fold (VEGFR-3) . This contrasts with vatalanib (PTK787/ZK222584), for which the IC50 ratio for VEGFR-3 versus VEGFR-2 is approximately 18-fold . The near-equipotent pan-VEGFR profile of GW654652 ensures that all three VEGF receptor subtypes are simultaneously engaged at comparable drug concentrations, a property not provided by the clinically advanced comparator vatalanib.

Pan-VEGFR inhibitor Kinase selectivity Angiogenesis Receptor tyrosine kinase

VEGFR-2 Selectivity Over CDK2 and CDK4: >8,800-Fold Discrimination Versus Pazopanib's Broader Kinase Profile

The selectivity of GW654652 against cyclin-dependent kinases CDK2 and CDK4 is exceptional, with IC50 values exceeding 20 µM and fold-selectivity relative to VEGFR-2 of >8,800 . In contrast, pazopanib, a clinically approved indazolylpyrimidine VEGFR inhibitor from the same chemical series, exhibits potent inhibition of multiple additional kinase targets including PDGFRβ (IC50 = 84 nM), c-Kit (IC50 = 74 nM), and FGFR1 (IC50 = 140 nM) . This difference in selectivity breadth has direct implications for off-target-driven toxicity and for experimental designs requiring VEGFR-specific pathway interrogation.

Kinase selectivity CDK off-target VEGFR-2 inhibitor Selectivity profiling

Cellular Functional Selectivity: VEGF- vs. bFGF-Induced Endothelial Cell Proliferation

GW654652 inhibits VEGF-induced endothelial cell proliferation with an IC50 of 110 nM while requiring an 18-fold higher concentration (IC50 = 1,980 nM) to inhibit bFGF-induced proliferation . This 18-fold cellular selectivity window between VEGF- and bFGF-driven angiogenesis distinguishes GW654652 from less selective angiogenic inhibitors that may concurrently suppress both VEGF-dependent and bFGF-dependent angiogenic pathways, thereby complicating mechanistic interpretation.

Endothelial cell proliferation VEGF vs bFGF Angiogenesis assay Cellular selectivity

In Vivo Anti-Angiogenic Efficacy: Quantitative Angiogenesis Reduction in Matrigel Plug and CAM Assays

GW654652 produced an approximately 85% reduction in angiogenesis as assessed by the Matrigel plug assay and a 75% reduction in VEGF-induced angiogenesis in the chick chorioallantoic membrane (CAM) assay . These quantitative in vivo angiogenesis inhibition values provide benchmark efficacy data that can be directly compared with other VEGFR inhibitors evaluated in the same assay systems. By comparison, pazopanib at 30 mg/kg and 100 mg/kg achieved approximately 50% and 75% inhibition of VEGF-induced angiogenesis in a murine Matrigel plug model, respectively .

In vivo angiogenesis Matrigel plug assay CAM assay Anti-angiogenic efficacy

Oral Antitumour Efficacy Across Multiple Xenograft Models: Dose-Dependent Tumour Growth Inhibition with Defined ED50 Values

Oral administration of GW654652 produced dose-dependent tumour growth inhibition across six human tumour xenograft models, with ED50 values ranging from 20 ± 8 mg/kg/day (HT29 colon carcinoma) to 114 ± 54 mg/kg/day (A375P melanoma) . GW654652 demonstrated a favourable pharmacokinetic profile in both mouse and dog, supporting its use as an orally bioavailable tool compound . In a transgenic mammary cancer model (C3(1)/Tag), oral GW654652 delayed tumour onset, decreased tumour multiplicity, reduced tumour volume, and extended animal survival without apparent toxicity .

Xenograft model Oral efficacy Tumour growth inhibition ED50

Dual Activity in Multiple Myeloma: Direct Tumour Cell Inhibition Plus Bone Marrow Microenvironment Modulation

GW654652 (1–10 µg/mL) inhibits, in a dose-dependent fashion, VEGF-triggered migration and proliferation of multiple myeloma (MM) cell lines that are both sensitive and resistant to conventional therapy . Beyond direct tumour cell effects, GW654652 also inhibits IL-6 and VEGF secretion and blocks proliferation of MM cells induced by tumour cell binding to bone marrow stromal cells . This dual mechanism—direct anti-tumour activity combined with disruption of protective bone marrow microenvironment interactions—was not reported for the predecessor compound PTK787/ZK222584 in the same MM model system, where PTK787 was evaluated primarily for direct anti-proliferative effects (50% inhibition at 1–5 µM) .

Multiple myeloma Bone marrow microenvironment VEGF signalling Tumour–stroma interaction

Best Research and Industrial Application Scenarios for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol (GW654652)


Preclinical Multiple Myeloma Research Requiring Simultaneous Tumour Cell and Microenvironment Targeting

GW654652 is the VEGFR inhibitor of choice for multiple myeloma research requiring dual targeting of MM cell-intrinsic VEGF signalling and bone marrow stromal cell-mediated protection. Unlike PTK787/ZK222584, which demonstrated only direct anti-proliferative effects on MM cells , GW654652 additionally blocks IL-6 and VEGF secretion and disrupts stromal cell-induced MM proliferation . Its demonstrated activity against both therapy-sensitive and therapy-resistant MM cell lines makes it suitable for studies of drug resistance mechanisms in the bone marrow milieu.

VEGFR-Specific Pathway Interrogation Requiring Minimal Off-Target Kinase Interference

For experiments where confounding inhibition of PDGFRβ, c-Kit, or FGFR1 would complicate data interpretation, GW654652 provides a narrower kinase spectrum than pazopanib. With CDK2 and CDK4 fold-selectivity exceeding 8,800 and only two non-VEGFR kinases (SRC, Eph-B4) inhibited below 1 µM , GW654652 enables cleaner pharmacological dissection of VEGFR-specific signalling pathways compared with multi-targeted VEGFR inhibitors such as pazopanib, which inhibits PDGFRβ, c-Kit, FGFR1, and c-Fms at concentrations below 150 nM .

In Vivo Angiogenesis and Tumour Growth Studies Requiring Oral Dosing with Defined Pharmacokinetics

GW654652 is well-suited for chronic oral dosing studies in mice and dogs, supported by a documented favourable pharmacokinetic profile . The availability of oral ED50 values across six xenograft models (HT29, HCT116, HN5, SW620, PC3, A375P) enables precise dose selection for new in vivo efficacy experiments. The established inverse correlation between tumour VEGF levels and antitumour efficacy (r = −0.94, P = 0.005) further allows researchers to predict responsive tumour models and stratify experimental designs based on VEGF expression status.

Transgenic Mammary Cancer Model Studies Evaluating Angiogenesis-Dependent and -Independent Mechanisms

In the C3(1)/Tag transgenic mouse model of human breast cancer, GW654652 demonstrated profound antitumour effects including delayed tumour onset, decreased multiplicity, reduced tumour volume, and extended survival, with reduced tumour vascularization and no apparent toxicity . These effects were associated with both anti-angiogenic and non-anti-angiogenic mechanisms, making GW654652 a validated tool for dissecting the relative contributions of angiogenesis-dependent and angiogenesis-independent pathways to tumour progression in autochthonous tumour models.

Quote Request

Request a Quote for 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.